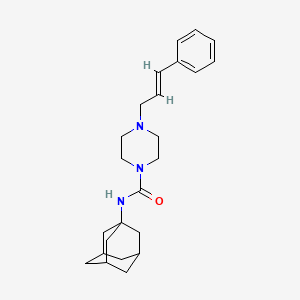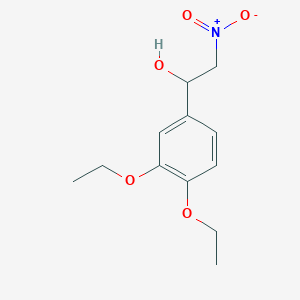
N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, commonly known as A-366, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
A-366 selectively targets the N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide family of proteins, which are involved in the regulation of gene expression. N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins bind to acetylated histones and recruit transcriptional co-activators to promote gene expression. A-366 binds to the bromodomain of N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
A-366 has been shown to have various biochemical and physiological effects. In cancer, A-366 inhibits the expression of oncogenes and promotes the expression of tumor suppressor genes. Inflammation is reduced by A-366 through the inhibition of pro-inflammatory cytokine expression. In cardiovascular diseases, A-366 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-366 has several advantages for lab experiments, including its selectivity for N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins, its ability to inhibit gene expression, and its potential therapeutic applications. However, A-366 has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on A-366. One potential direction is to investigate the therapeutic potential of A-366 in combination with other drugs for cancer treatment. Another direction is to study the effects of A-366 on epigenetic modifications and chromatin remodeling. Additionally, further research is needed to understand the potential side effects and toxicity of A-366 in vivo.
Métodos De Síntesis
A-366 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-adamantanamine with acetic anhydride to form N-acetyl-1-adamantanamine. This compound is then reacted with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid to form N-acetyl-N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide. Finally, the N-acetyl group is removed using a deprotection reaction to obtain A-366.
Aplicaciones Científicas De Investigación
A-366 has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, A-366 has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. A-366 has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in macrophages. In cardiovascular diseases, A-366 has been shown to reduce the formation of atherosclerotic plaques in mouse models.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c28-23(25-24-16-20-13-21(17-24)15-22(14-20)18-24)27-11-9-26(10-12-27)8-4-7-19-5-2-1-3-6-19/h1-7,20-22H,8-18H2,(H,25,28)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDHCWQZAEOFY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-4-[(2E)-3-phenylprop-2-EN-1-YL]piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5304601.png)




![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)